molecular formula C7H8O2 B020303 2-Methoxyphenol-d3 CAS No. 74495-69-5

2-Methoxyphenol-d3

Cat. No.: B020303
CAS No.: 74495-69-5
M. Wt: 127.16 g/mol
InChI Key: LHGVFZTZFXWLCP-FIBGUPNXSA-N
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Description

2-Methoxyphenol-d3, also known as deuterated guaiacol, is a deuterium-labeled version of 2-Methoxyphenol. This compound is primarily used in research and chemical labeling applications. It is a phenolic compound containing a methoxy functional group, and it appears as a colorless liquid .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methoxyphenol-d3 can be synthesized by reacting guaiacol (2-Methoxyphenol) with deuterium gas. The specific synthesis steps are typically carried out under moisture-proof conditions to avoid interference with moisture .

Industrial Production Methods: The industrial production of this compound involves the methylation of o-catechol using potash and dimethyl sulfate. This process results in the formation of 2-Methoxyphenol, which is then reacted with deuterium gas to produce this compound .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxyphenol-d3 undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pharmacological Applications

Antioxidant Activity
Research has shown that 2-methoxyphenol derivatives possess significant antioxidant properties. A study investigated the structure-activity relationship (SAR) of various 2-methoxyphenols, including 2-methoxyphenol-d3, focusing on their ability to inhibit cyclooxygenase-2 (COX-2) and their antioxidant capacity. The findings indicated that certain derivatives exhibited high levels of antioxidant activity, which could be beneficial in developing non-steroidal anti-inflammatory drugs (NSAIDs) .

Cytotoxicity Studies
In vitro cytotoxicity assessments have been conducted on human cancer cell lines using various 2-methoxyphenols. The cytotoxic effects were measured using the MTT assay, which evaluates cell viability. The results indicated that while some derivatives showed high cytotoxicity, this compound demonstrated moderate effects, suggesting potential use in cancer treatment protocols .

Food Science Applications

Stability of Edible Oils
A study explored the effectiveness of aminomethyl derivatives of 2-methoxyphenol on enhancing the oxidative stability of coconut oil during frying and storage. The research indicated that these derivatives significantly delayed the formation of free fatty acids (FFA) and peroxide values (PV), thereby improving the shelf life and quality of edible oils . The following table summarizes the effects observed:

Antioxidant FFA Increase (after 6 hours) PV Increase
ControlSignificantHigh
DMMMP (500 ppm)ModerateModerate
PMVA (350 ppm)MinimalLow
TBHQ (200 ppm)NoneLow

This data underscores the potential for using 2-methoxyphenol derivatives as natural antioxidants in food preservation.

Analytical Chemistry Applications

Gas Chromatography-Mass Spectrometry (GC-MS)
this compound is utilized as an internal standard in GC-MS analyses due to its stable isotopic composition. This application is particularly relevant in studies assessing the presence of phenolic compounds in various matrices, including food products and biological samples. Its use enhances the accuracy and reliability of quantitative analyses .

Environmental Monitoring

Detection of Phenolic Compounds
The compound serves as a marker for monitoring environmental pollutants, particularly in studies assessing the impact of industrial effluents on aquatic ecosystems. Its presence can indicate contamination levels and help evaluate the effectiveness of remediation strategies .

Case Studies

  • Antioxidant Efficacy in Food Products
    A study published in the Food and Nutrition Journal evaluated two aminomethyl derivatives of 2-methoxyphenol for their antioxidant properties in coconut oil. The results demonstrated a significant reduction in oxidative degradation compared to control samples without antioxidants .
  • Pharmacological Research on COX-2 Inhibition
    A comprehensive SAR study highlighted the potential of 2-methoxyphenol derivatives as COX-2 inhibitors, suggesting their utility in developing new anti-inflammatory medications .

Comparison with Similar Compounds

    2-Methoxyphenol (Guaiacol): The non-deuterated version of 2-Methoxyphenol-d3.

    3-Methoxyphenol: Another isomer of methoxyphenol.

    4-Methoxyphenol:

Uniqueness: this compound is unique due to its deuterium labeling, which makes it particularly useful in NMR studies and other research applications where tracking and identifying the structure of compounds is essential .

Biological Activity

2-Methoxyphenol-d3, also known as Guaiacol-d3, is a deuterated form of guaiacol, a phenolic compound with significant biological activities. This article explores its biological activity, particularly focusing on its roles as an anti-inflammatory agent, antioxidant, and potential therapeutic applications.

  • Molecular Formula : C7_7H5_5D3_3O2_2
  • Molecular Weight : 127.156 g/mol
  • Density : 1.137 g/cm³
  • Boiling Point : 205 °C
  • CAS Number : 74495-69-5

Anti-Inflammatory Activity

This compound exhibits anti-inflammatory properties primarily through the inhibition of cyclooxygenase-2 (COX-2) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) activation. Studies have shown that it inhibits lipopolysaccharide (LPS)-stimulated COX-2 expression in macrophages, which is crucial in mediating inflammatory responses .

Antioxidant Properties

The antioxidant activity of 2-methoxyphenols, including this compound, has been evaluated using various assays such as DPPH radical scavenging and ABTS assays. These studies indicate that compounds in this class can effectively neutralize free radicals, thereby reducing oxidative stress—a contributing factor in many diseases like cancer and cardiovascular disorders .

Quantitative Structure-Activity Relationship (QSAR)

A study investigating the biological activities of various 2-methoxyphenols utilized QSAR models to predict their effectiveness as COX-2 inhibitors. The results indicated a strong correlation between molecular descriptors (e.g., ionization potential and electronegativity) and biological activity, suggesting that structural modifications could enhance therapeutic efficacy .

Cytotoxicity Studies

Research has shown that the cytotoxicity of 2-methoxyphenols varies significantly among different compounds. For instance, the cytotoxic concentration (CC50) against human cancer cell lines was determined using the MTT assay. The findings indicated that while some derivatives exhibited high cytotoxicity, this compound demonstrated moderate effects, making it a candidate for further investigation in cancer therapeutics .

Summary of Biological Activities

Activity TypeMechanism/EffectReference
Anti-inflammatoryInhibition of COX-2 and NF-κB activation
AntioxidantScavenging free radicals; reducing oxidative stress
CytotoxicityModerate cytotoxic effects on human cancer cell lines

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-Methoxyphenol-d3 with high isotopic purity?

To synthesize this compound, deuterium incorporation must be optimized. Common methods include acid- or base-catalyzed H/D exchange using deuterated solvents (e.g., D₂O or CD₃OD) under controlled temperatures. Isotopic purity is confirmed via ¹H NMR (absence of proton signals at the methoxy group) and mass spectrometry (e.g., ESI-MS or GC-MS) to verify ≥98% deuterium incorporation . Contamination risks arise from residual protons in solvents or catalysts, necessitating rigorous purification steps like column chromatography or recrystallization .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Structural validation requires:

  • NMR spectroscopy : Compare ¹³C and DEPT-135 spectra with non-deuterated analogs to confirm deuterium placement and aromatic ring integrity.
  • Isotopic ratio mass spectrometry (IRMS) : Quantify D/H ratios to ensure isotopic consistency.
  • X-ray crystallography (if crystalline): Resolve bond lengths and angles to confirm deuteration sites .

Q. What analytical techniques are suitable for quantifying this compound in complex matrices?

Use GC-MS or LC-HRMS with deuterium-specific transitions to distinguish it from non-deuterated analogs. Internal standards (e.g., ¹³C-labeled analogs) improve quantification accuracy. For trace analysis, derivatization with silylating agents enhances volatility and detection sensitivity in GC-MS .

Q. How should researchers handle discrepancies in reported physicochemical properties (e.g., solubility, logP) of this compound?

Discrepancies often arise from solvent purity or measurement protocols. To resolve:

  • Replicate experiments using standardized conditions (e.g., OECD guidelines).
  • Cross-validate with computational models (e.g., COSMO-RS for solubility predictions).
  • Reference peer-reviewed databases like NIST Chemistry WebBook for benchmark values .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Use fume hoods to avoid inhalation of volatile deuterated compounds.
  • Store in airtight, labeled containers away from light/moisture.
  • Follow OSHA-compliant waste disposal protocols for deuterated organics .

Advanced Research Questions

Q. How does deuteration at the methoxy group influence the reaction kinetics of this compound in oxidative pathways?

Deuteration alters kinetic isotope effects (KIEs) , slowing reaction rates in oxidative processes (e.g., hydroxylation by cytochrome P450 enzymes). Use stopped-flow spectroscopy or computational DFT simulations to measure KIEs. For example, kₐₗᵢgₕₜ/k_D ratios >1 indicate significant isotopic effects in rate-determining steps .

Q. Can this compound serve as a tracer in metabolic flux studies?

Yes. Its deuterated methoxy group is metabolically stable in many systems, enabling tracking via LC-HRMS or ²H NMR . Applications include:

  • Mapping lignin degradation pathways in microbial systems.
  • Quantifying phenolic metabolite turnover in plant tissues .

Q. What computational methods predict the vibrational spectra of this compound for IR/Raman studies?

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP/6-311+G(d,p)) accurately predicts vibrational modes. Compare calculated spectra with experimental IR/Raman data to assign deuteration-sensitive peaks (e.g., C-D stretching at ~2100 cm⁻¹) .

Q. How do solvent isotope effects (SIEs) impact the stability of this compound in aqueous solutions?

In D₂O, SIEs alter hydrogen bonding and hydrolysis rates. Monitor stability via:

  • UV-Vis spectroscopy for pH-dependent absorbance shifts.
  • Kinetic studies comparing degradation rates in H₂O vs. D₂O.
    SIEs >1 suggest deuteration stabilizes the compound in aqueous media .

Q. What strategies mitigate isotopic scrambling during derivatization of this compound for GC-MS analysis?

  • Use mild derivatization agents (e.g., BSTFA) at low temperatures.
  • Avoid protic solvents or acidic/basic conditions that promote H/D exchange.
  • Validate with high-resolution mass spectrometry to detect scrambling artifacts .

Properties

IUPAC Name

2-(trideuteriomethoxy)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O2/c1-9-7-5-3-2-4-6(7)8/h2-5,8H,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHGVFZTZFXWLCP-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80480725
Record name 2-Methoxyphenol-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80480725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74495-69-5
Record name 2-Methoxyphenol-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80480725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The catalyst stratum was heated and when the temperature of the catalyst stratum reached 280° C., a starting compound mixture gas consisting of catechol and methyl alcohol in a molar mixing ratio of 1:3.44 and evaporated in an evaporator was fed, at a feeding rate of 10.5 g/min, together with nitrogen gas, into the reaction tube for 14 hours, to cause a catalytic dehydration (etherification) reaction of catechol with methyl alcohol and provide monoalkyl ester of catechol, i.e., guaiacol.
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Synthesis routes and methods II

Procedure details

When the temperature of the catalyst stratum reached 260° C. in Example 43 and 300° C. in Example 44, a starting compound mixture consisting of catechol and methyl alcohol in a mixing molar ratio of 1:3.44 was evaporated in an evaporator, and the resultant starting compound mixture gas was fed in a feeding rate of 10.5 g/min. together with a nitrogen gas into the reaction tube for 14 hours, to etherify catechol with methyl alcohol and to produce a dihydric phenol compound monoalkylether, i.e., guaiacol. The reaction mixture gas discharged from the reaction tube was cooled to a temperature of 40° C. The resultant liquefied product was collected from the reaction mixture.
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Synthesis routes and methods III

Procedure details

Sodium hydroxide (3.16 g, 79.1 m mole) was dissolved in 60 ml of methanol and the solution was refluxed for 12 hours. To the solution were added 750 mg (4.1 m mole) of 2-bromophenol and 240 mg of anhydrous cuprous chloride. Then the reaction was carried out in the same manner as in Comparison Example 2 for 5 hours while evaporating methanol. After the reaction was completed, 43.7 mg of 2-methoxyphenol was obtained in the same manner as in Comparison Example 2. Yield: 8.6%.
Quantity
3.16 g
Type
reactant
Reaction Step One
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60 mL
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reactant
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750 mg
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[Compound]
Name
cuprous chloride
Quantity
240 mg
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reactant
Reaction Step Two
Yield
8.6%

Synthesis routes and methods IV

Procedure details

In to a 150 ml round-bottomed double-necked flask containing anisole (0.05 mol, 5.4 g), 50% aq. hydrogen peroxide (0.25 mol, 17.0 g) in acetonitrile (50 ml) was added vanadyl tetraphenoxyphthalocyanine (2.5 mol %, 1.18 g). The reaction was continued with vigorous stirring at 65° C. for 8 h. The reaction mixture was then filtered through a Buckner funnel, passed through a short column of silica gel to remove the catalyst and concentrated under reduced pressure. The resulting residue was analyzed by high resolution GCMSD, EI, quadrapole mass analyzer, EM detector. The conversion of anisole was determined on the basis of the weight of the residue left after evaporation and yields of guaiacol and 4-methoxyphenol were determined by GC. Conversion of anisole was 18%. The yield of the mixture of guaiacol and 4-methoxyphenol was 17.5%.
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
vanadyl tetraphenoxyphthalocyanine
Quantity
1.18 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-(2-Methyl-3-phenyl-propyl)-2,6-dimethyl-morpholine
4-(2-Methyl-3-phenyl-propyl)-2,6-dimethyl-morpholine
2-Methoxyphenol-d3
4-(2-Methyl-3-phenyl-propyl)-2,6-dimethyl-morpholine
2-Methoxyphenol-d3
4-(2-Methyl-3-phenyl-propyl)-2,6-dimethyl-morpholine
2-Methoxyphenol-d3
4-(2-Methyl-3-phenyl-propyl)-2,6-dimethyl-morpholine
2-Methoxyphenol-d3
4-(2-Methyl-3-phenyl-propyl)-2,6-dimethyl-morpholine
2-Methoxyphenol-d3
4-(2-Methyl-3-phenyl-propyl)-2,6-dimethyl-morpholine
2-Methoxyphenol-d3

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